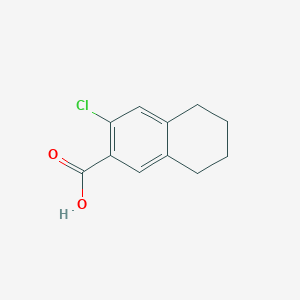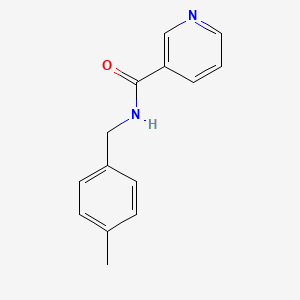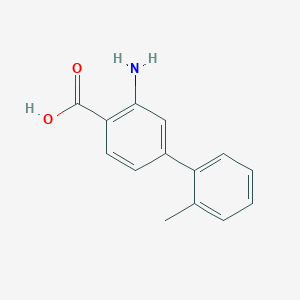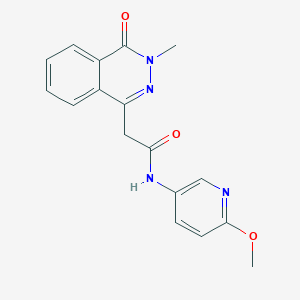
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known as CTNCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its anti-inflammatory activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. This compound induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that result in the programmed cell death of cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of COX-2, which reduces inflammation. This compound induces apoptosis in cancer cells, making it a potential chemotherapeutic agent. This compound has also been found to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is its potential as a multi-functional agent that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
The potential applications of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in various fields of scientific research make it a promising compound for future studies. Some of the future directions for this compound research include:
1. Investigating the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of this compound.
2. Developing new synthesis methods for this compound that improve its solubility in water and increase its yield.
3. Investigating the potential of this compound as a chemotherapeutic agent for various types of cancer.
4. Investigating the potential of this compound as an antiviral agent for other viruses.
5. Investigating the potential of this compound as a therapeutic agent for other inflammatory diseases.
In conclusion, this compound is a promising compound that exhibits anti-inflammatory, anti-tumor, and anti-viral activities. Its potential applications in various fields of scientific research make it a promising candidate for future studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the reaction of 3-chloro-2-naphthoic acid with cyclohexene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, this compound has been shown to inhibit the replication of hepatitis B virus, making it a potential antiviral agent.
Propiedades
IUPAC Name |
3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJKHJJPXLYGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)




![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)


